4-Chloroquinazoline-6-sulfonyl chloride
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Overview
Description
4-Chloroquinazoline-6-sulfonyl chloride is a chemical compound with the molecular formula C8H4Cl2N2O2S. It is a derivative of quinazoline, a heterocyclic compound that has significant importance in medicinal chemistry due to its wide range of biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-chloroquinazoline-6-sulfonyl chloride typically involves the chlorination of 4-hydroxyquinazoline. This process can be carried out using thionyl chloride in the presence of a solvent such as dichloromethane. The reaction is usually conducted under reflux conditions to ensure complete conversion of the hydroxy group to the chloro group .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinazoline-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted quinazolines.
Coupling Reactions: Products include polysubstituted quinazolines with potential biological activities.
Scientific Research Applications
4-Chloroquinazoline-6-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloroquinazoline-6-sulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. In biological systems, its derivatives can inhibit specific enzymes or receptors, thereby exerting therapeutic effects .
Comparison with Similar Compounds
4-Chloroquinazoline: Shares a similar core structure but lacks the sulfonyl chloride group.
4-Aminoquinazoline: Contains an amino group instead of a chloro group, leading to different reactivity and applications.
Uniqueness: 4-Chloroquinazoline-6-sulfonyl chloride is unique due to its dual functional groups (chloro and sulfonyl chloride), which provide versatility in chemical synthesis. This makes it a valuable intermediate for the development of a wide range of bioactive compounds .
Properties
IUPAC Name |
4-chloroquinazoline-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2O2S/c9-8-6-3-5(15(10,13)14)1-2-7(6)11-4-12-8/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOZOIWJRXJENU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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